Pyrrolo[3,2-c]quinoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVGWVSYJMHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Strategies for Pyrrolo 3,2 C Quinoline Carboxylate Scaffolds
Retrosynthetic Analysis for the Pyrrolo[3,2-c]quinoline Core and Carboxylate Functionalization
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. For the pyrrolo[3,2-c]quinoline-1-carboxylate scaffold, the analysis typically involves two key disconnections.
The first and most common disconnection strategy targets the pyrrolidine (B122466) ring. The C-N and C-C bonds of this ring are seen as being formed in the final stages of the synthesis via an intramolecular cyclization reaction. A powerful approach for this transformation is the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. nih.govresearchgate.net This retrosynthetic step breaks the pyrrolidine ring, leading back to a precursor molecule which is a quinoline (B57606) derivative bearing an N-allyl group and a formyl (aldehyde) group at the appropriate positions. The carboxylate group is typically part of the amino acid component that reacts with the aldehyde to generate the azomethine ylide in situ.
A further retrosynthetic disconnection breaks down the quinoline core itself. Following classical quinoline synthesis strategies, the quinoline ring can be disconnected to reveal simpler aniline (B41778) and a three-carbon component. For instance, a substituted aniline can be condensed with an appropriate carbonyl compound or its equivalent to construct the quinoline system. nih.gov This approach allows for the introduction of various substituents onto the benzene (B151609) portion of the quinoline core from readily available starting materials like ethyl 2-aminobenzoate. mdpi.com
Classical Synthetic Approaches to Pyrrolo[3,2-c]quinolines
Classical methods for constructing the pyrrolo[3,2-c]quinoline skeleton have laid the groundwork for more modern advancements. These strategies often involve multi-step sequences that rely on fundamental organic reactions.
A cornerstone in the synthesis of the hexahydropyrrolo[3,2-c]quinoline framework is the intramolecular cyclization reaction. Among the most effective methods is the 1,3-dipolar cycloaddition involving an in-situ generated azomethine ylide. nih.govdoaj.org This reaction typically occurs between a secondary amine, such as an N-substituted aminoacetate, and an aldehyde. nih.gov In the context of pyrrolo[3,2-c]quinoline synthesis, an N-allyl-N-(2-formylphenyl)sulfonamide serves as the aldehyde component. mdpi.comnih.gov The condensation of this aldehyde with an amino acid ester generates the azomethine ylide, which then undergoes a cycloaddition with the tethered allyl group to form the fused pyrrolidine ring, thereby constructing the complete tricyclic core. mdpi.com These cycloadditions can lead to specific stereochemical outcomes, often favoring the formation of cis-fused products. mdpi.comnih.gov Other strategies for this key ring-forming step include Lewis acid-catalyzed electrophilic cyclization and DDQ-mediated intramolecular cyclization. nih.gov
The construction of the pyrrolo[3,2-c]quinoline scaffold is inherently a multi-step process that relies on the careful preparation of key intermediates. A critical intermediate for the 1,3-dipolar cycloaddition strategy is N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide. mdpi.com The synthesis of this aldehyde is a multi-step procedure in itself, starting from a simple precursor like ethyl 2-aminobenzoate. mdpi.com The sequence involves:
Protection: The amino group is protected as a toluenesulfonamide. mdpi.com
Alkylation: The sulfonamide is then alkylated with allyl bromide. mdpi.com
Reduction: The ester group of the resulting ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate is reduced to a primary alcohol using a reducing agent like LiAlH₄. mdpi.com
Oxidation: The final step is the selective oxidation of the alcohol to the required aldehyde using an oxidizing agent such as MnO₂. mdpi.com
Another multi-step approach starts with a substituted aniline, for example, 2-bromo-4-fluoroaniline (B89589), which is first condensed with a reagent like ethyl 2-cyano-3-ethoxyacrylate to build a precursor that is later cyclized to form the quinoline core. nih.gov
Table 1: Key Intermediates in Pyrrolo[3,2-c]quinoline Synthesis
| Key Intermediate | Precursor(s) | Synthetic Step(s) | Reference |
|---|---|---|---|
| N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide | Ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate | Reduction of ester to alcohol, followed by oxidation | mdpi.com |
| Ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate | Ethyl 2-(N-tosylamino)benzoate and Allyl Bromide | Alkylation | mdpi.com |
| Ethyl 2-(N-tosylamino)benzoate | Ethyl 2-aminobenzoate | Protection of amine as a sulfonamide | mdpi.com |
| 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one | Ethyl 2-((2-bromo-4-fluorophenyl)amino)-1-cyanoacrylate | Thermal cyclization in paraffin (B1166041) oil | nih.gov |
Condensation reactions are fundamental to the assembly of the pyrrolo[3,2-c]quinoline core. They are used both in the formation of the initial quinoline ring and in the generation of the reactive intermediate for the subsequent pyrrolidine ring formation. For example, the synthesis of a substituted quinolone can begin with the condensation of 2-bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate. nih.gov
In the widely used intramolecular 1,3-dipolar cycloaddition pathway, the key azomethine ylide intermediate is formed via the condensation of an aldehyde (e.g., N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide) with a secondary amine (e.g., N-substituted aminoacetates like sarcosine). mdpi.comnih.gov This step is crucial as it sets the stage for the main ring-closing event that defines the pyrrolo[3,2-c]quinoline structure.
Modern Synthetic Advancements and Efficient Protocols
Recent advancements in synthetic methodology have focused on improving the efficiency, speed, and environmental footprint of pyrrolo[3,2-c]quinoline synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of complex heterocyclic systems, including pyrrolo[3,2-c]quinoline-carboxylates. mdpi.comnih.govnih.gov Specifically, the intramolecular 1,3-dipolar cycloaddition step benefits immensely from microwave irradiation. nih.gov When the reaction between N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide and N-substituted aminoacetates is conducted under microwave heating, the reaction time is dramatically reduced from many hours to mere minutes. mdpi.com
For example, classical heating in refluxing toluene (B28343) can require 18 hours for the reaction to complete. mdpi.com In stark contrast, the same transformation under microwave irradiation at 200–215 °C can be completed in 10–18 minutes, often under solvent-free conditions, with yields reported to be as high as 94–97%. mdpi.comnih.gov This efficiency represents a significant improvement over classical methods, making microwave-assisted synthesis a highly attractive protocol for generating libraries of these compounds. mdpi.comnih.gov
Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis
| Parameter | Classical Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 18 hours | 10 - 18 minutes | mdpi.com |
| Conditions | Refluxing toluene, with catalyst (LiBr) and base (Et3N) | Solvent-free, 200 - 215 °C | mdpi.comnih.gov |
| Yield | Not specified, but implied lower efficiency | 94 - 97% | mdpi.com |
| Work-up | Solvent evaporation, dissolution, extraction | Direct separation on silica (B1680970) gel column | mdpi.comnih.gov |
Compound Index
Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the synthesis of pyrrolo[3,2-c]quinoline systems. These methods often provide efficient access to substituted analogs that would be difficult to obtain otherwise.
Iron-Catalyzed Reactions: A notable strategy involves the cross-coupling of alkyl and aryl magnesium halides (Grignard reagents) with 4-chloro-pyrrolo-[3,2-c]quinoline. tandfonline.comresearchgate.net This approach, utilizing an inexpensive and environmentally benign iron salt like Fe(acac)₃ as the catalyst, proceeds rapidly, with reactions often completing within 30 minutes in a tetrahydrofuran (B95107) (THF) and N-methylpyrrolidinone (NMP) solvent mixture. tandfonline.com This method allows for the introduction of various substituents at the C4-position of the quinoline ring in moderate to excellent yields (52–94%). tandfonline.comresearchgate.net
| Grignard Reagent (R-MgX) | Substituent (R) Introduced | Yield (%) |
|---|---|---|
| Phenyl-MgBr | Phenyl | 94 |
| 4-Methylphenyl-MgBr | 4-Methylphenyl | 85 |
| 4-Methoxyphenyl-MgBr | 4-Methoxyphenyl | 78 |
| Ethyl-MgBr | Ethyl | 52 |
| Butyl-MgBr | Butyl | 65 |
Palladium- and Copper-Catalyzed Reactions: Palladium and copper catalysts are also pivotal in constructing the pyrrolo[3,2-c]quinoline skeleton. One approach utilizes a Palladium(0)/copper iodide-catalyzed Sonogashira cross-coupling of 2-aryl-3-iodo-4-(phenylamino)quinolines with terminal alkynes, which yields 1,2,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines in a single step. researchgate.net In a related strategy, 4-(N,N-allylphenylamino)-2-aryl-3-iodoquinoline derivatives undergo an intramolecular Heck reaction catalyzed by PdCl₂(PPh₃)₂/CuI to form 1,3,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines. researchgate.net
Furthermore, copper catalysis has been instrumental in key steps toward the synthesis of the hexahydropyrrolo-[3,2-c]-quinoline core. nih.gov For instance, a copper-catalyzed alkynylation reaction using the chiral ligand (R)-StackPhos was employed to set a crucial stereocenter, demonstrating the role of these metals in complex, stereoselective syntheses. nih.gov
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have enabled the synthesis of related nitrogen-containing heterocycles through ring-closing enyne metathesis (RCEYM), showcasing the broad utility of transition metals in this field. researchgate.net
Intramolecular 1,3-Dipolar Cycloaddition Strategies
The intramolecular 1,3-dipolar cycloaddition is a highly effective and convergent method for constructing the fused pyrrolidine ring of the pyrrolo[3,2-c]quinoline system. mdpi.comwikipedia.org This pericyclic reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with a tethered dipolarophile (often an alkene) to form the heterocyclic scaffold. mdpi.comnih.gov
A prominent example is the synthesis of ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate derivatives. mdpi.com This is achieved through the reaction of N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide with N-substituted aminoacetates. The process generates an azomethine ylide intermediate that undergoes intramolecular cycloaddition. mdpi.com The use of microwave irradiation under solvent-free conditions has been shown to significantly accelerate this reaction and improve yields compared to classical heating methods. mdpi.com
| Condition | Time | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| Microwave (solvent-free, 200-215 °C) | 10-18 min | ~70% | Predominantly cis |
| Classical (refluxing toluene, with catalyst) | 18 h | 44% | Lower selectivity |
This strategy is not only efficient but can also be rendered highly enantioselective through the use of chiral catalysts, as discussed in section 2.4. rsc.org
Multicomponent Reactions for Pyrroloquinoline Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient approach to complex molecule synthesis. mdpi.comrsc.org They are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net
In the context of pyrrolo[3,2-c]quinoline synthesis, an N-heterocyclic carbene (NHC)-catalyzed reaction can be viewed as a three-component strategy. amazonaws.com This process involves the reaction of a tosyl-protected o-amino aromatic aldimine, a 2-bromoenal, and an NHC catalyst precursor (with DABCO as a base). amazonaws.com This cascade reaction leads to the stereoselective formation of densely functionalized (3R,3aS,9bR)-diethyl-4-oxo-3-phenyl-5-tosyl-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-2,2(9bH)-dicarboxylate derivatives in high yields. amazonaws.com
While MCRs are well-established for creating a variety of heterocyclic systems, including pyrazolo[3,4-b]quinolines and pyrroles, their specific application to generate the this compound core is an evolving area of research. mdpi.comrsc.org The development of novel MCRs remains a key goal for the efficient construction of this valuable scaffold. researchgate.net
Electrocyclization Approaches
Electrocyclization is a type of pericyclic reaction where a conjugated π-system undergoes a ring closure to form a cyclic compound with one more sigma (σ) bond and one fewer pi (π) bond. wikipedia.orgyoutube.com These reactions can be initiated either thermally or photochemically, and their stereochemical outcome is governed by the Woodward-Hoffmann rules. youtube.com
This strategy has been successfully employed in the total synthesis of pyrrolo[2,3-c]quinoline alkaloids, which are constitutional isomers of the [3,2-c] system. nih.gov A key step in the synthesis of the alkaloid trigonoine B involved the electrocyclization of a precursor containing a 2-azahexatriene system. This demonstrates the power of electrocyclization to forge the core quinoline ring system fused to a pyrrole (B145914). nih.gov While direct examples for the this compound are less common, the principle is highly applicable. For instance, the Nazarov cyclization, which converts divinylketones to cyclopentenones, is a well-known electrocyclic reaction that highlights the potential of this method in heterocycle synthesis. wikipedia.org
Stereoselective Synthesis of Pyrrolo[3,2-c]quinoline-Carboxylate Derivatives
Controlling the stereochemistry during the synthesis of the pyrrolo[3,2-c]quinoline scaffold is critical, as the biological activity of these compounds is often dependent on their three-dimensional structure. nih.gov Several powerful stereoselective methods have been developed.
Catalytic Enantioselective 1,3-Dipolar Cycloaddition: A highly effective method for achieving enantioselectivity is the use of a chiral metal catalyst in the intramolecular 1,3-dipolar cycloaddition. The use of a silver acetate (B1210297) (AgOAc) and (S)-DMBiphep complex as the catalyst for the cycloaddition of an azomethine ylide has been shown to produce pyrrolo[3,2-c]quinolines in excellent yields (up to 98%) and with outstanding enantioselectivity (up to 99% enantiomeric excess, ee). rsc.org
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed annulation reactions also provide excellent stereocontrol. The reaction between tosyl-protected o-amino aromatic aldimines and 2-bromoenals, catalyzed by a chiral triazolium salt precursor, yields functionalized pyrrolo-[3,2-c]quinolines with high levels of diastereo- and enantioselectivity. amazonaws.com
| Product | Aryl Substituent on Aldimine | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 4a | Phenyl | Not specified | >99 |
| 4d | 4-Fluorophenyl | 87 | >99 |
| 4e | 4-Chlorophenyl | 83 | >99 |
| 4i | 4-Methylphenyl | Not specified | >99 |
Substrate-Controlled Diastereoselectivity: In some cases, the inherent structure of the starting materials can direct the stereochemical outcome. For example, the microwave-assisted intramolecular 1,3-dipolar cycloaddition to form hexahydro-pyrrolo[3,2-c]quinolines predominantly yields the cis-fused diastereoisomer. mdpi.com Additionally, key steps like copper-catalyzed alkynylation using chiral ligands such as (R)-StackPhos have been used to install stereocenters with high enantioselectivity (e.g., 91% ee) early in a synthetic sequence. nih.gov
Synthesis of Pyrrolo[3,2-c]quinoline-Carboxylate Analogs and Derivatives
The ability to introduce a variety of substituents onto the pyrrolo[3,2-c]quinoline core is essential for structure-activity relationship (SAR) studies and the optimization of biological properties.
Introduction of Substituents at Pyrrole and Quinoline Ring Positions
Functionalization of the pyrrolo[3,2-c]quinoline scaffold can be achieved at several positions on both the pyrrole and quinoline rings through various synthetic transformations.
Substitution at the Quinoline Ring (C4, C7, C8):
C4 Position: As detailed in section 2.3.2, the C4 position is readily functionalized via iron-catalyzed cross-coupling of a 4-chloro-pyrrolo-[3,2-c]quinoline precursor with a wide range of alkyl and aryl Grignard reagents. tandfonline.comresearchgate.net This allows for the introduction of phenyl, substituted phenyl, and alkyl groups. tandfonline.com More complex moieties, such as a 4-benzo[d] mdpi.comrsc.orgdioxol-5-yl group or a 4-(OH-di-Cl-Ph) group, have also been successfully introduced at this position to generate derivatives with potent antiproliferative activity. researchgate.netnih.gov
C7 and C8 Positions: Substituents can also be incorporated by starting with appropriately functionalized precursors. For example, pyrrolo[3,2-c]quinolines bearing methoxy (B1213986) groups at the C7 and C8 positions have been synthesized, starting from substituted 5-(2-aminophenyl)pyrroles. researchgate.net
Substitution at the Pyrrole Ring (C1, C3):
C1 Position (Nitrogen): The nitrogen atom of the pyrrole ring can be alkylated. For instance, the introduction of a chloropropyl chain at the N1 position has been reported in the synthesis of new analogs. researchgate.netnih.gov
C3 Position: The C3 position has been functionalized with an amido group, achieved through the oxidative heteroannulation of internal imines derived from 5-(2-aminophenyl)pyrroles and aldehydes. researchgate.net
Modification of Carboxylate Moiety (e.g., esters, acids, amides)
The carboxylate group at the C1 position of the pyrrolo[3,2-c]quinoline scaffold is a versatile functional handle that allows for the synthesis of a diverse range of derivatives, including esters, carboxylic acids, and amides. These modifications are crucial for tuning the molecule's physicochemical properties and for creating libraries of compounds for further investigation. The primary strategies for these transformations involve standard organic chemistry reactions, starting typically from a synthesized ester precursor.
Esters
The synthesis of this compound esters often serves as a foundational step in the elaboration of the scaffold. One documented method involves an intramolecular cyclization. For instance, the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester is achieved through the reaction of 3-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxopropionic acid ethyl ester. chemicalbook.com This reaction is facilitated by heating in the presence of magnesium chloride in a 2-methoxyethanol (B45455) solvent system. chemicalbook.com The process involves an intramolecular electrophilic substitution on the electron-rich quinoline ring, followed by dehydration to form the pyrrole ring of the tricyclic system.
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 3-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxopropionic acid ethyl ester | Magnesium chloride (MgCl₂), 2-methoxyethanol, Tetrahydrofuran (THF), Reflux | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester | 48% chemicalbook.com |
Carboxylic Acids
The corresponding carboxylic acid is readily prepared from its ester derivative via hydrolysis. The most common method is saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521), in a mixture of alcohol and water. chemicalbook.com The reaction mixture is typically heated to reflux to drive the reaction to completion. Subsequent acidification of the resulting carboxylate salt with a strong mineral acid, like hydrochloric acid (HCl), precipitates the desired carboxylic acid. chemicalbook.com This transformation is often high-yielding and provides the carboxylic acid as a solid product that can be purified by filtration. chemicalbook.com
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester | 1. Sodium hydroxide (NaOH), Ethanol (EtOH), Water (H₂O), Reflux 2. Hydrochloric acid (HCl) | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | 85% chemicalbook.com |
Amides
The synthesis of amides from the pyrrolo[3,2-c]quinoline-1-carboxylic acid core can be accomplished through several standard synthetic routes. These methods typically involve the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
One widely used approach is peptide coupling, which employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). tandfonline.com In this two-step, one-pot procedure, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then converted to a more stable NHS ester upon reaction with NHS. tandfonline.com The activated NHS ester subsequently reacts with a primary or secondary amine to form the target amide bond, releasing NHS as a byproduct. This method is known for its mild reaction conditions and high chemoselectivity. tandfonline.com
An alternative, more traditional method involves the conversion of the carboxylic acid to a highly reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting pyrrolo[3,2-c]quinoline-1-carbonyl chloride is not usually isolated but is reacted in situ with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction, yielding the corresponding amide. nih.gov
| Method | Reactants | Reagents/Conditions | General Product Structure |
|---|---|---|---|
| EDC/NHS Coupling | Pyrrolo[3,2-c]quinoline-1-carboxylic acid + Amine (R¹R²NH) | 1. EDC, NHS, in an appropriate solvent (e.g., DMF, DCM) 2. Addition of amine | Pyrrolo[3,2-c]quinoline-1-carboxamide (CONR¹R²) |
| Acyl Chloride Formation | Pyrrolo[3,2-c]quinoline-1-carboxylic acid + Amine (R¹R²NH) | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride, Reflux 2. Addition of amine and a base (e.g., Triethylamine) | Pyrrolo[3,2-c]quinoline-1-carboxamide (CONR¹R²) |
Spectroscopic Characterization and Structural Elucidation of Pyrrolo 3,2 C Quinoline Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments are crucial for assigning the specific chemical environment of each atom within the pyrrolo[3,2-c]quinoline core and its carboxylate substituent.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of the pyrrolo[3,2-c]quinoline system, the aromatic protons on the fused rings typically appear as distinct signals in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effects of the aromatic ring currents.
For example, in a series of related 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the proton on the pyridine (B92270) ring (equivalent to H5 in the quinoline (B57606) system) appears as a singlet at a very downfield chemical shift, often above δ 9.00 ppm. nih.gov The protons on the pyrrole (B145914) ring (H2 and H3) typically appear as doublets with a small coupling constant (J ≈ 3.2 Hz), consistent with their adjacent positions on the five-membered ring. nih.gov The chemical shifts and splitting patterns are highly dependent on the substitution pattern on the quinoline portion of the molecule.
Table 1: Representative ¹H NMR Data for a Substituted 1H-pyrrolo[3,2-c]pyridine Analog nih.gov Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H5 | 9.10 | s | - |
| H7 | 7.80 | s | - |
| H2 | 7.38 | d | 3.2 |
| H3 | 6.80 | d | 3.2 |
| Phenyl-H | 7.91-8.08, 7.47, 7.34-7.41 | m, t, m | 7.7 |
| Trimethoxyphenyl-H | 6.71 | s | - |
| OCH₃ (p) | 3.95 | s | - |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. In pyrrolo[3,2-c]quinoline-carboxylate derivatives, the carbonyl carbon of the carboxylate group is characteristically found in the highly deshielded region of the spectrum, typically δ 160-175 ppm.
The quaternary carbons at the fusion points of the rings (e.g., C3a, C9b, C5a) and the carbon attached to the pyrrole nitrogen (C9a) also show distinct signals. nih.gov Aromatic carbons generally resonate between δ 100-155 ppm. The specific shifts are influenced by the electronic effects of the nitrogen atoms and any substituents present on the rings. researchgate.net For instance, carbons adjacent to nitrogen atoms are typically shifted downfield.
Table 2: Representative ¹³C NMR Data for a Substituted 1H-pyrrolo[3,2-c]pyridine Analog nih.gov Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | Not Present in this Analog |
| Aromatic/Heteroaromatic C | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH). libretexts.org It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. In an HSQC spectrum of a pyrrolo[3,2-c]quinoline derivative, cross-peaks would connect the ¹H signals of the aromatic and pyrrole protons to their corresponding ¹³C signals, confirming their direct bonding. libretexts.orgyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range connections (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. libretexts.org This technique is vital for piecing together the molecular skeleton, especially around quaternary carbons (which are not observed in HSQC) and for confirming the position of substituents. For a pyrrolo[3,2-c]quinoline-1-carboxylate, key HMBC correlations would be expected between the protons on the pyrrole ring (H2, H3) and the ester carbonyl carbon (C=O), confirming the location of the carboxylate group at the C1 position.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
ESI is a soft ionization technique well-suited for polar, high-molecular-weight compounds like pyrrolo[3,2-c]quinoline derivatives. In positive-ion mode, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound with high confidence. nih.govnih.gov
For pyrroloquinoline derivatives, the mass spectra can sometimes be complicated by easy decarboxylation or the formation of stable hydrated species. nih.govresearchgate.net The fragmentation pattern observed in MS/MS experiments can be used to deduce structural features by identifying characteristic neutral losses. For a carboxylate ester, a common fragmentation pathway involves the loss of the alkoxy group or the entire ester functionality.
Table 3: Example High-Resolution Mass Spectrometry Data nih.gov
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
For a pyrrolo[3,2-c]quinoline-carboxylate, the IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1700-1750 cm⁻¹. Other key absorptions include:
N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ for the pyrrole N-H group.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the fused aromatic ring system. nih.gov
C-O Stretch: Absorptions for the ester C-O bond, typically found in the 1000-1300 cm⁻¹ range.
The precise frequencies of these vibrations can provide further structural insights, as they are sensitive to the electronic environment and conjugation within the molecule. nih.gov
Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects
General Principles of SAR in Pyrrolo[3,2-c]quinoline-Carboxylate Analogs
The biological activity of pyrrolo[3,2-c]quinoline derivatives is highly dependent on the pattern of substitution on the tricyclic core and the nature of the fused rings. ulisboa.pt For analogs of pyrrolo[3,2-c]quinoline-1-carboxylate, several key principles guide the understanding of their SAR. The core scaffold itself, a fusion of a pyrrole (B145914) and a quinoline (B57606) system, provides a planar and rigid framework that can engage in various interactions with biological macromolecules.
Key principles of SAR for this class of compounds include:
The importance of the carboxylate group: The carboxylic acid or its ester form at any position, including C-1 or C-4, is often a critical feature for activity. It can act as a hydrogen bond donor/acceptor or an anchoring point to the target protein. For instance, in a series of pyrrolo[3,2-c]quinoline-4-carboxylic acids, this group was essential for inhibiting kynurenine-3-hydroxylase. nih.gov
Substitution on the Quinoline Ring: Modifications on the benzene (B151609) portion of the quinoline ring (positions 6, 7, 8, and 9) significantly modulate biological activity. Halogen atoms or methoxy (B1213986) groups at these positions can alter electronic properties, lipophilicity, and metabolic stability. ulisboa.ptresearchgate.net
Substitution on the Pyrrole Ring: The pyrrole moiety is also a key site for modification. Substituents at the N-1 nitrogen or the C-3 position can fine-tune the molecule's properties and biological effects. nih.govresearchgate.net
The antiproliferative activity of these compounds is often attributed to their function as topoisomerase inhibitors, similar to other angular polycyclic aromatic compounds. nih.gov This mechanism relies on the molecule's ability to stabilize the enzyme-DNA complex, leading to DNA damage and cell death.
Influence of Substituent Position and Electronic Properties on Biological Activity
The specific placement and electronic nature (electron-donating or electron-withdrawing) of substituents on the pyrrolo[3,2-c]quinoline framework are determining factors for biological potency and selectivity.
In studies of related pyrano[3,2-c]quinoline analogs, substitution on the aryl ring at the C4-position was found to be critical for cytotoxic activity. nih.gov Specifically, a 3-chloro substitution on this aryl ring resulted in the most potent compound in the series, highlighting the impact of both the position and the electronic properties (electron-withdrawing) of the substituent. nih.gov
For the pyrrolo[3,2-c]quinoline scaffold itself, research has demonstrated:
Position 7: The introduction of a chlorine atom at the C-7 position of a 3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid was found to yield a potent and selective inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase). nih.gov This suggests that an electron-withdrawing group at this specific position is favorable for this particular biological target.
Positions 7 and 8: A study focused on synthesizing derivatives with methoxy groups at the C-7 and C-8 positions, indicating an exploration of electron-donating groups in this region of the quinoline ring. researchgate.net
Position 3: The nature of the group at C-3 is also influential. A methyl group at this position was present in the active KYN-3-OHase inhibitor, while other research has explored placing amido groups here to modulate activity. nih.govresearchgate.net
Position 4: The insertion of a 4-benzo[d] nih.govnih.govdioxol-5-yl moiety at the C-4 position of certain pyrrolo[3,2-c]quinolines led to a significant increase and broader spectrum of antiproliferative activity across multiple cancer cell lines. researchgate.net
These findings underscore that there is no single rule for substitution; the optimal substituent and its position are highly dependent on the specific biological target being pursued.
Table 1: Influence of Substitution on the Biological Activity of Pyrrolo[3,2-c]quinoline Analogs
| Position of Substitution | Substituent | Resulting Biological Effect | Reference |
| C-7 | Chloro (Cl) | Potent and selective inhibition of KYN-3-OHase | nih.gov |
| C-4 | 4-benzo[d] nih.govnih.govdioxol-5-yl | Increased and extended antiproliferative activity | researchgate.net |
| C-4 (Aryl Ring) | 3-Chloro (on aryl) | Potent cytotoxicity in pyrano[3,2-c]quinoline analog | nih.gov |
| C-3 | Methyl (CH₃) | Part of active KYN-3-OHase inhibitor structure | nih.gov |
| C-7, C-8 | Methoxy (OCH₃) | Explored for potential modulation of activity | researchgate.net |
Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions
Molecular modeling studies on 7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid showed that it could effectively superimpose with both the natural substrate (kynurenine) and another known inhibitor of the KYN-3-OHase enzyme. nih.gov This conformational similarity is believed to be the basis for its inhibitory activity, allowing it to fit within the enzyme's active site.
In related fused (iso)quinoline systems, it has been observed that the stability of distinct conformations within a binding site can influence biological activity. mdpi.com For example, the ability of a ligand to adopt a specific low-energy conformation that complements the topology of the binding pocket is essential for high-affinity binding. For pyrano[3,2-c]quinoline analogs, it was suggested that a 3-chloro substitution on the C4 aryl ring caused a significant alteration of the bioactive conformer, leading to it becoming the most potent candidate in its series. nih.gov This highlights that even distal substituents can have a profound impact on the molecule's preferred three-dimensional shape and, consequently, its biological function.
Lead Compound Optimization Strategies for Pyrrolo[3,2-c]quinoline-Carboxylate Series
Lead optimization is a critical process in medicinal chemistry where an initial "hit" or "lead" compound with promising activity is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. For the pyrrolo[3,2-c]quinoline series, this often involves a multi-pronged approach.
A notable example is the development of pyrrolo[3,2-c]quinoline-4-one derivatives as Hedgehog (Hh) signaling inhibitors. nih.gov The initial lead compound was a thieno[3,2-c]quinoline-4-one, which showed potent activity but suffered from poor metabolic stability. The optimization strategy involved:
Core Ring Conversion: The thieno (thiophene-fused) core was replaced with a pyrrolo (pyrrole-fused) core. This bioisosteric replacement successfully led to the discovery of a pyrrolo[3,2-c]quinoline-4-one derivative with improved properties. nih.gov
Side Chain Optimization: Various side chains were explored to enhance both inhibitory activity and metabolic stability. This iterative process of modifying peripheral substituents is a classic lead optimization strategy. nih.gov
Another optimization effort on 1,3,4-substituted-pyrrolo[3,2-c]quinolines identified a promising hit from initial screening against cancer cell lines. researchgate.net Subsequent optimization focused on modifying substituents to increase potency, leading to a derivative with a 4-benzo[d] nih.govnih.govdioxol-5-yl moiety that exhibited improved and more widespread anticancer activity. researchgate.net These examples demonstrate a rational approach to refining the structure of the pyrrolo[3,2-c]quinoline scaffold to develop candidates with superior drug-like properties.
Exploration of Bioisosteric Replacements within the Pyrrolo[3,2-c]quinoline Scaffold
Bioisosteric replacement is a strategy used to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties. nih.gov This is done to improve potency, enhance selectivity, alter pharmacokinetics, or reduce toxicity. This technique has been effectively applied to the pyrrolo[3,2-c]quinoline scaffold and its precursors.
Further examples of bioisosteric exploration in related systems include:
Scaffold Replacement: In a broader sense, different fusion modes of the pyrrole and quinoline rings can be considered bioisosteres of one another. The biological activity of pyrrolo[3,2-h]-, pyrrolo[3,2-f]-, and pyrrolo[3,2-c]quinolines can vary significantly, demonstrating that the electronic and steric environment created by the specific ring fusion is critical. ulisboa.ptnih.gov
Functional Group Replacement: The carboxylic acid group itself can be replaced by other acidic bioisosteres, such as a tetrazole, to potentially improve metabolic stability or cell permeability while retaining the key acidic interaction with the target.
Ring Atom Replacement: The carbon atoms within the quinoline ring system could potentially be replaced by nitrogen, leading to a pyrrolo-naphthyridine scaffold, which may offer a different profile of activity and selectivity.
Biological Activities and Pharmacological Evaluation in Vitro and Preclinical Focus
Enzyme and Receptor Target Modulation
Heat Shock Protein 90 (HSP90) and Estrogen Receptor (ER) Modulation
In the search for novel anticancer agents, the modulation of key cellular proteins involved in tumor growth and survival is a primary strategy. For derivatives of pyrrolo[3,2-c]quinoline, in silico studies have been conducted to explore their potential interactions with major anticancer targets, including Heat Shock Protein 90 (HSP90) and Estrogen Receptors (ER), which are particularly relevant in breast cancer. nih.gov
Molecular docking analyses have suggested that certain 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives exhibit a valuable affinity for HSP90. nih.gov These computational studies provide structural insights into the binding mode of these compounds, identifying key interactions and features that could be optimized to enhance inhibitory activity. nih.gov While these findings are based on in silico models, they highlight a potential mechanism of action for the anticancer effects of this class of compounds and offer a foundation for the future design of targeted inhibitors. nih.gov
Cell-Based Biological Activities (in vitro)
A series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives (PQs) has been synthesized and evaluated for antiproliferative activity against a panel of approximately 60 human tumor cell lines at the National Cancer Institute (NCI). nih.gov A promising derivative, designated as 4g , which features a 4-benzo[d] nih.govnih.govdioxol-5-yl moiety, demonstrated broad-spectrum activity. This compound extended its antiproliferative effects across five different tumor cell line panels, including leukemia, central nervous system (CNS), melanoma, renal, and breast cancer, with growth inhibition (GI50) values reaching the low micromolar range. nih.gov
Further structural modifications led to derivatives with more targeted activity. For instance, replacing the benzo[d] nih.govnih.govdioxol-5-yl group with a 4-(OH-di-Cl-Ph) group (compound 4i ) or introducing a Cl-propyl chain at the 1-position (compound 5 ) resulted in compounds with selective activity against the entire leukemia sub-panel, which includes CCRF-CEM, K-562, MOLT-4, RPMI-8226, and SR cell lines. nih.gov
Other related pyrrolo-quinoline derivatives have also shown significant cell growth inhibitory properties, particularly against leukemia and solid tumors derived from the CNS and melanoma. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-c]quinoline Derivatives
| Compound | Key Structural Feature | Active Against Cancer Cell Line Panels | Potency |
|---|---|---|---|
| 4g | 4-benzo[d] nih.govnih.govdioxol-5-yl moiety | Leukemia, CNS, Melanoma, Renal, Breast | Low µM (GI50) nih.gov |
| 4i | 4-(OH-di-Cl-Ph) group | Leukemia (selective) | Not specified nih.gov |
| 5 | 1-(Cl-propyl) chain | Leukemia (selective) | Not specified nih.gov |
Investigations into the mechanisms underlying the antiproliferative effects of pyrrolo[3,2-c]quinoline derivatives have pointed towards the induction of apoptosis and modulation of the cell cycle. Preliminary biological assays on the MCF-7 breast cancer cell line using these compounds have included cell cycle analysis and clonogenic assays to assess their impact on cell fate and reproductive integrity. nih.gov
While specific details on the cell cycle phases affected or the apoptotic pathways activated by pyrrolo[3,2-c]quinoline-1-carboxylates are still under investigation, related quinoline (B57606) and pyrrole-containing heterocyclic compounds are well-documented to induce tumor cell death by apoptosis and cause cell-cycle arrest, often at the G2/M phase. researchgate.netnih.govnih.gov For example, other quinoline derivatives have been shown to induce apoptosis in HL-60 (human promyelocytic leukemia) cells. nih.gov This suggests that a likely mechanism for the anticancer activity of pyrrolo[3,2-c]quinolines is the activation of programmed cell death pathways in cancer cells.
The cellular redox environment plays a critical role in cancer cell survival and proliferation. An imbalance, particularly an increase in reactive oxygen species (ROS), can induce oxidative stress and trigger cell death. Preliminary studies on select 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives have included investigations into their effect on ROS content in MCF-7 breast cancer cells. nih.gov The rationale for these tests is based on the observation that many anticancer agents exert their effects by generating ROS. nih.gov For instance, a novel pyrazolo[3,4-h]quinoline derivative was found to induce cell death in breast cancer cells through the production of ROS and subsequent endoplasmic reticulum stress. nih.gov While the specific outcomes of ROS content tests for the pyrrolo[3,2-c]quinoline series have not been detailed, this remains an active area of investigation to elucidate their mechanism of action. nih.gov
One of the established mechanisms of action for many quinoline-based anticancer agents is their interaction with DNA and the inhibition of topoisomerase enzymes. nih.govsemanticscholar.org Topoisomerases are crucial for resolving torsional stress in DNA during replication and transcription. nih.gov Their inhibition leads to DNA strand breaks and ultimately, apoptosis. semanticscholar.org
Some pyrrolo-quinoline derivatives have been evaluated for their ability to act as topoisomerase II poisons. nih.gov However, at least for certain derivatives, it was concluded that their primary mechanism of cell growth inhibition is not principally dependent on this action, especially at lower concentrations. nih.gov This suggests that while they may interact with topoisomerase II at high concentrations, other mechanisms are more central to their cytotoxic effects. nih.gov
The broader class of quinoline derivatives includes many compounds that function as DNA intercalators, inserting themselves between the base pairs of the DNA helix. rsc.orgnih.gov This action can physically block the processes of replication and transcription and is often a prerequisite for topoisomerase inhibition. nih.gov Spectroscopic and electrophoresis assays on related quinoline scaffolds have confirmed their ability to interact with DNA and inhibit topoisomerase I. rsc.org
Anticancer and Antiproliferative Activities
Cyclin-Dependent Kinase 1 Inhibition
Another study on the pyrrolo[3,4-c]pyrazole scaffold led to the identification of PHA-793887, a potent inhibitor of multiple CDKs, including CDK1. mdpi.com These findings, although on different heterocyclic cores, underscore the potential of pyrrole-fused ring systems to interact with the ATP-binding site of CDKs, suggesting that the pyrrolo[3,2-c]quinoline scaffold could also be a valuable framework for the design of novel CDK1 inhibitors. Further research is required to specifically evaluate Pyrrolo[3,2-c]quinoline-1-carboxylate and its derivatives for CDK1 inhibitory activity.
Antimicrobial and Antiviral Activities
The quinoline core is a well-established pharmacophore in the development of antitubercular agents. biointerfaceresearch.com While specific data on this compound is not available, studies on various quinoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis. For example, a series of 33 quinoline derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain, with some compounds showing significant inhibition. nih.gov One notable compound from this series exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL. nih.gov
Furthermore, natural quinoline derivatives, such as N-methyl-4-hyrdoxy-3-(2',3'-epoxyisobutyl)-2-quinoline, have been reported to possess activity against Mycobacterium tuberculosis. biointerfaceresearch.com The broad antitubercular potential of the quinoline scaffold suggests that derivatives of pyrrolo[3,2-c]quinoline could also exhibit activity, but this requires specific experimental validation.
The quinoline ring is central to many antimalarial drugs. Research into structurally related pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has shown potent antimalarial activity. nih.gov In one study, acetamide (B32628) derivatives of this scaffold displayed high potency in vitro against four clones of Plasmodium falciparum, with IC50 values less than 0.02 ng/mL. nih.gov These compounds also demonstrated significant in vivo efficacy, achieving a 100% cure rate in mice infected with Plasmodium berghei at a range of doses. nih.gov
Another study on quinoline-lawsone hybrids showed activity against both chloroquine-sensitive and -resistant strains of P. falciparum. researchgate.net While these findings are promising for the broader class of quinoline-containing compounds, specific antimalarial testing of this compound is necessary to determine its activity.
Table 1: In Vitro Antimalarial Activity of Acetamide Derivatives of Pyrrolo[3,2-f]quinazoline
| Compound | P. falciparum Clone D-6 IC50 (ng/mL) | P. falciparum Clone W-2 IC50 (ng/mL) | P. falciparum Clone RCS IC50 (ng/mL) | P. falciparum Clone TM91C235 IC50 (ng/mL) |
|---|---|---|---|---|
| Acetamide Derivative 3a | <0.02 | <0.02 | <0.02 | <0.02 |
| Acetamide Derivative 3b | <0.02 | <0.02 | <0.02 | <0.02 |
Data from a study on pyrrolo[3,2-f]quinazoline derivatives. nih.gov
The search for novel anti-HIV agents has explored a wide range of heterocyclic compounds, including those with a pyrrole (B145914) scaffold. nih.gov While direct anti-HIV data for this compound is not available, studies on related structures provide some insights. For instance, N-substituted pyrrolo-pyridine derivatives have shown moderate activity against HIV-1, with EC50 values in the low micromolar range. nih.gov This suggests that the pyrrole-fused heterocyclic system could be a starting point for the development of new anti-HIV compounds. However, specific evaluation of the pyrrolo[3,2-c]quinoline core is needed to ascertain its potential in this therapeutic area.
Recent research has identified pyrrole-scaffold compounds as potential inhibitors of the hepatitis B virus (HBV). A study on a novel series of 1H-pyrrole-2-carbonyl substituted pyrrolidine-based compounds demonstrated significant anti-HBV activity. nih.gov One of the most potent compounds, CU11, which features a 4,6-dimethylpyrimidin-5-yl ring, exhibited an EC50 value of 35 nM against HBV in cell-based assays. nih.gov This compound also showed favorable metabolic stability and low cytotoxicity. nih.gov The mechanism of these compounds involves interaction with the HBV core protein. nih.gov Although these compounds have a pyrrolidine (B122466) rather than a quinoline core, the findings highlight the potential of the pyrrole scaffold in the design of anti-HBV agents.
Table 2: In Vitro Anti-HBV Activity of a Pyrrolidine-Based Compound
| Compound | Anti-HBV Activity (EC50) | Cytotoxicity (CC50) |
|---|---|---|
| CU11 | 35 nM | > 10 µM |
Data from a study on 1H-pyrrole-2-carbonyl substituted pyrrolidine-based compounds. nih.gov
Preclinical in vivo Pharmacological Evaluation in Disease Models
While in vivo data for this compound is not available, studies on related pyrano[3,2-c]quinoline derivatives have been conducted. In one study, a synthetic pyrano[3,2-c]quinoline derivative, 1-(2-bromophenyl)-1,11-dihydro-3H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H)-dione (2-BDBPQD), was evaluated for its anti-diabetic effects in a streptozotocin-induced diabetic Wistar rat model. nih.gov The results showed a significant reduction in blood glucose levels with this compound compared to the control drug, acarbose. nih.gov Another study on pyrano[3,2-c]quinoline analogues demonstrated their potential as anti-inflammatory agents by inhibiting TNF-α in vivo. nih.gov These preclinical studies on a related scaffold suggest that the broader class of fused quinoline heterocycles may have therapeutic potential in various disease models.
Gastric Acid Secretion Modulation and Anti-ulcer Activity in Animal Models
Derivatives of the pyrrolo[3,2-c]quinoline scaffold have been identified as potent inhibitors of gastric acid secretion. bioworld.com These compounds function by reversibly inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion into the stomach lumen. bioworld.comgoogle.com
In preclinical studies using pylorus-ligated rats, certain novel pyrrolo[3,2-c]quinoline derivatives demonstrated superior potency in inhibiting gastric acid secretion when compared to the reference compound SK&F-96067. bioworld.com One particular derivative, DBM-819, exhibited significant inhibition of basal acid secretion in pylorus-ligated rats when administered intraduodenally. researchgate.net Furthermore, DBM-819 was effective in reducing both histamine- and pentagastrin-stimulated gastric acid secretion. researchgate.net The anti-secretory effect of this compound was long-lasting, persisting for approximately 18 hours after oral administration in rats with a chronic gastric fistula. researchgate.net These findings highlight the potential of this class of compounds as therapeutic agents for peptic ulcer disease. researchgate.netjustia.com In vitro, DBM-819 was a selective inhibitor of gastric H+/K+ ATPase, showing weak inhibition of the canine kidney Na+/K+ ATPase. researchgate.net The inhibition was found to be reversible and non-competitive with respect to potassium ions. researchgate.net
| Compound/Derivative | Animal Model | Key Findings |
| Novel pyrrolo[3,2-c]quinoline derivatives | Pylorus-ligated rats | More potent than SK&F-96067 in inhibiting gastric acid secretion. bioworld.com |
| DBM-819 | Pylorus-ligated rats | Inhibited basal, histamine-stimulated, and pentagastrin-stimulated gastric acid secretion. researchgate.net |
| DBM-819 | Rats with chronic gastric fistula | Oral administration produced an anti-secretory effect lasting approximately 18 hours. researchgate.net |
Anti-obesity and Appetite Regulation in Animal Models
The central nervous system, particularly serotonergic pathways, plays a crucial role in the regulation of appetite and body weight. The 5-HT2C and 5-HT6 serotonin (B10506) receptors have been identified as key targets for anti-obesity therapeutics. While research has specifically highlighted 1H-pyrrolo[2,3-f]quinoline and 1H-pyrrolo[2,3-h]quinoline scaffolds as 5-HT2C receptor agonists with appetite-reducing properties in rats, the 1H-pyrrolo[3,2-c]quinoline core is also under investigation for its potential as a scaffold for CNS-acting compounds. ulisboa.pt
Patent literature indicates that ligands for the 5-HT6 receptor based on the pyrrolo[3,2-c]quinoline core are anticipated to be effective in the treatment of obesity. google.com This suggests that antagonism of the 5-HT6 receptor by this class of compounds may modulate pathways involved in appetite control. Further research into specific derivatives of 1H-pyrrolo[3,2-c]quinolones is considered a promising avenue for the development of new anti-obesity drugs. nih.gov
| Receptor Target | Scaffold | Implication in Animal Models |
| 5-HT2C Agonists | 1H-pyrrolo[2,3-f]quinoline, 1H-pyrrolo[2,3-h]quinoline | Reduced appetite in rats. ulisboa.pt |
| 5-HT6 Antagonists | Pyrrolo[3,2-c]quinoline | Expected to be useful in the treatment of obesity. google.com |
Antitumor Efficacy in Xenograft Models
The antitumor potential of pyrrolo[3,2-c]quinoline derivatives has been explored, yielding mixed but informative results in preclinical models. A study focused on newly synthesized 1H-pyrrolo[3,2-c]quinoline-6,9-diones and related compounds demonstrated significant cytotoxicity in vitro. nih.gov However, despite their in vitro potency, these quinone derivatives did not show evidence of antitumor activity against in vivo P388 murine leukemia. nih.gov
In contrast, other research has pointed to potential in vivo efficacy. One study reported that certain pyrrolo[3,2-c]quinoline derivatives exhibited antitumor activity against the human tumor xenograft, MDA-MB-435. acs.org More recently, a series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives were synthesized and evaluated against a panel of approximately 60 tumor cell lines. nih.gov This research led to the identification of a promising hit compound, 4g, which showed broad activity across leukemia, CNS, melanoma, renal, and breast cancer cell lines. nih.gov Subsequent optimization efforts focused on this scaffold, with preliminary biological assays on MCF-7 breast cancer cells being conducted, alongside in silico studies to understand the binding mechanisms. nih.gov
| Compound/Derivative Class | Animal/Tumor Model | Outcome |
| 1H-pyrrolo[3,2-c]quinoline-6,9-diones | P388 murine leukemia (in vivo) | No significant antitumor activity observed. nih.gov |
| Pyrrolo[3,2-c]quinoline derivatives | MDA-MB-435 human tumor xenograft | Antitumor activity reported. acs.org |
| 1,3,4-substituted-pyrrolo[3,2-c]quinolines (e.g., 4g) | NCI-60 cell line panel (in vitro) | Broad antiproliferative activity, including against breast cancer cell lines. nih.gov |
Procognitive and Antidepressant-like Effects in Animal Models
The modulation of serotonin receptors by pyrrolo[3,2-c]quinoline derivatives has shown significant promise for treating cognitive and mood disorders. A fluorinated 1H-pyrrolo-[3,2-c]quinoline, compound 26, which acts as a reversible MAO-B inhibitor, has demonstrated procognitive effects in the novel object recognition test in rats. physiciansweekly.com This same compound also exhibited antidepressant-like activity in the forced swim test in mice. physiciansweekly.com
A novel class of 1H-pyrrolo[3,2-c]quinoline-based 5-HT6 receptor antagonists has also been developed. The lead compound from this series, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (compound 14), reversed phencyclidine-induced memory deficits and showed procognitive properties in cognitively unimpaired rats. nih.gov Additionally, compound 14 produced antidepressant-like effects in animal models. nih.govresearchgate.net
Further evolution of this scaffold led to the development of dual 5-HT6 and D3 receptor antagonists. Compound 19, ((S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine), a derivative of the aforementioned compound 14, demonstrated procognitive properties in a rat model of phencyclidine-induced memory decline. acs.orgnih.gov This dual-target approach, rooted in the pyrrolo[3,2-c]quinoline structure, represents a promising strategy for addressing complex neurological disorders. acs.orgnih.gov
| Compound/Derivative | Animal Model | Observed Effects |
| Compound 26 (a fluorinated 1H-pyrrolo-[3,2-c]quinoline) | Rats (Novel Object Recognition Test) | Procognitive effects. physiciansweekly.com |
| Compound 26 (a fluorinated 1H-pyrrolo-[3,2-c]quinoline) | Mice (Forced Swim Test) | Antidepressant-like activity. physiciansweekly.com |
| Compound 14 ((S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline) | Rats (Phencyclidine-induced memory deficit) | Reversal of memory deficits and procognitive properties. nih.gov |
| Compound 14 ((S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline) | Animal models | Antidepressant-like effects. nih.govresearchgate.net |
| Compound 19 ((S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine) | Rats (Phencyclidine-induced memory decline) | Procognitive properties. acs.orgnih.gov |
Computational Chemistry and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on pyrrolo[3,2-c]quinoline-1-carboxylate are not extensively documented in publicly available literature, the methodologies applied to analogous heterocyclic systems, such as other quinoline (B57606) and pyrrole (B145914) derivatives, provide a clear framework for how such studies would be conducted. nih.govresearchgate.nettiu.edu.iqbenthamdirect.comnih.govnih.govfrontiersin.orgresearchgate.net
2D-QSAR models are developed using descriptors that are calculated from the 2D representation of a molecule. nih.govfrontiersin.orgresearchgate.net These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). The goal is to correlate these descriptors with the observed biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).
For a hypothetical series of this compound derivatives, a 2D-QSAR study would involve the following steps:
Data Set Preparation: A series of analogues with varying substituents on the pyrrolo[3,2-c]quinoline core would be synthesized and their biological activity against a specific target would be determined.
Descriptor Calculation: A wide range of 2D descriptors would be calculated for each molecule in the series.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a linear equation that relates a subset of descriptors to the biological activity. nih.gov
An illustrative 2D-QSAR equation for a set of kinase inhibitors based on a heterocyclic scaffold might look like: pIC50 = 0.75 * ALogP - 0.12 * TPSA + 0.05 * Num_H_Donors + 2.5
This equation would suggest that lipophilicity (ALogP) and the number of hydrogen bond donors positively contribute to the activity, while the topological polar surface area (TPSA) has a negative impact.
A crucial step in QSAR modeling is the selection of the most relevant molecular descriptors from a large pool of calculated ones to avoid overfitting and to build a robust and interpretable model. Genetic algorithms (GA) are a powerful feature selection technique inspired by the process of natural selection. nih.govresearchgate.netresearchgate.net
In the context of QSAR for this compound derivatives, a GA would be used to:
Create an initial population of QSAR models, each built with a random subset of descriptors.
Evaluate the "fitness" of each model, typically based on its statistical quality (e.g., cross-validated R-squared).
Select the best models to "reproduce" and create a new generation of models through crossover (combining descriptor sets) and mutation (randomly adding or removing a descriptor).
Repeat this process over many generations to evolve a population of high-quality QSAR models with an optimal set of descriptors. researchgate.net
This approach is effective in exploring the vast search space of possible descriptor combinations to identify those that have a true correlation with the biological activity. nih.gov
The predictive power of a QSAR model must be rigorously validated before it can be used to predict the activity of new compounds. kean.edusemanticscholar.orgnih.govnih.govresearchgate.net This involves both internal and external validation techniques.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. In LOO, a model is built on all but one compound and then used to predict the activity of the excluded compound. This is repeated for every compound in the training set. A high cross-validated R-squared (Q²) value indicates good internal consistency. nih.gov
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using an external test set of molecules that were not used in the model development process. A high predictive R-squared (R²pred) for the test set is a strong indicator of the model's real-world predictive power. semanticscholar.orgnih.gov
The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. It is crucial to ensure that any new compound for which activity is being predicted falls within the AD of the model.
| Validation Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated R-squared (internal validation) | > 0.5 |
| R²pred | Predictive R-squared for the external test set | > 0.6 |
This table presents generally accepted statistical criteria for a valid QSAR model.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the molecular basis of a compound's activity and in structure-based drug design. For this compound derivatives, docking studies can reveal key interactions with the target's active site. nih.govuobaghdad.edu.iqnih.govmdpi.comdergipark.org.tr
Docking simulations can predict the binding pose of a this compound derivative within the active site of a target protein, such as a kinase or a DNA-related enzyme. nih.govmdpi.comnih.govnih.gov The analysis of the docked conformation reveals specific interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: with amino acid residues in the active site.
Hydrophobic interactions: between nonpolar regions of the ligand and the protein.
Pi-pi stacking: between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Salt bridges: between charged groups on the ligand and the protein.
For instance, docking studies of related pyrroloquinoline compounds have shown that the nitrogen atoms in the quinoline ring system can act as hydrogen bond acceptors, while the pyrrole NH can act as a hydrogen bond donor. nih.gov The carboxylate group in the target compound would be a prime candidate for forming hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine in the active site.
Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of a ligand to its target. nih.govuobaghdad.edu.iqmdpi.comdergipark.org.tr A more negative binding energy generally indicates a more favorable binding interaction. These calculated binding energies can be correlated with experimentally determined biological activities (e.g., IC50 values) for a series of compounds. A good correlation provides confidence in the docking protocol and the predicted binding modes.
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50, µM) |
| This compound (Core) | -7.5 | 10.2 |
| 5-fluoro derivative | -8.2 | 5.1 |
| 7-chloro derivative | -8.5 | 2.3 |
| 5-methyl derivative | -7.1 | 15.8 |
This is a hypothetical data table illustrating the potential correlation between calculated binding energies and experimental activities for a series of this compound analogues.
Such data can guide the synthesis of new derivatives. For example, if the model suggests that a halogen substitution at a particular position enhances binding, medicinal chemists can prioritize the synthesis of such compounds.
Identification of Allosteric Binding Sites
Computational methods are pivotal in identifying and characterizing allosteric binding sites on protein targets. For the broader class of pyrroloquinoline derivatives, in silico studies have been instrumental in exploring potential binding modes beyond the primary active site. For instance, docking analyses on 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives were conducted to investigate their affinity for targets such as the heat shock protein 90 (HSP90) and estrogen receptors (ER), which are known to possess allosteric sites. nih.gov Such studies provide crucial structural information on the binding mode and highlight features that can be optimized for enhanced affinity and selectivity. nih.gov While direct research on allosteric site identification for this compound is not extensively documented, the methodologies applied to its analogues establish a clear precedent for its computational evaluation. These approaches are valuable for rapidly screening complex molecules like pyrroloquinolines against various biological targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its target protein, providing a layer of validation and insight that static docking models cannot.
MD simulations are a critical tool for assessing the stability of ligand-receptor conformations predicted by molecular docking. nih.gov Studies on related pyrrolo-fused heterocycles, such as pyrrolo[1,2-a]quinoline (B3350903), have demonstrated the utility of this approach. nih.gov In these simulations, the ligand-protein complex is subjected to a simulated physiological environment over a period, typically ranging from nanoseconds to microseconds. nih.gov The stability of the complex is evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A significant deviation can indicate that the initial docking prediction is unstable. nih.gov
Furthermore, these simulations reveal the dynamic behavior of the ligand within the binding pocket, showing how its movements are correlated with the mechanical motions of the protein. nih.gov This implies a stimulus-response relationship that is crucial for understanding the mechanism of action. nih.gov For example, in simulations of related compounds, ligands were observed to maintain their position within the binding cavity despite noticeable conformational changes in the protein, confirming a stable interaction. nih.gov
The binding of a ligand to a protein is governed by changes in enthalpy and entropy. Configurational entropy calculations, often performed as a post-processing step for MD simulation trajectories, quantify the loss of conformational freedom upon binding. This provides a more complete picture of the binding thermodynamics.
In a detailed in silico investigation of a pyrrolo[1,2-a]quinoline derivative targeting tubulin, configurational entropy calculations were performed alongside molecular docking and MD simulations. nih.gov The study found that while some interactions predicted by initial docking experiments were not stable throughout the MD simulation, the calculated configurational entropy loss was similar across different binding poses. nih.gov This finding suggests that docking experiments alone may be insufficient to fully describe the binding details and that incorporating MD simulations and entropy calculations is crucial for accurate scaffold optimization and rational drug design. nih.gov
Electronic Structure and Quantum Chemical Analyses
Quantum chemical analyses provide fundamental information about the electronic characteristics of a molecule, which dictates its reactivity, stability, and photophysical properties.
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap (Eg) is a key indicator of chemical reactivity and kinetic stability.
Density Functional Theory (DFT) calculations are commonly used to determine the HOMO and LUMO energies of pyrroloquinoline systems and their analogues. mdpi.com For instance, in studies of pyrrolo-fused heterocycles, the introduction of heteroatoms has been shown to significantly affect HOMO and LUMO energy levels, thereby tuning the molecule's optical and electrochemical properties. mdpi.comnih.gov In many of these systems, the electron density in both the HOMO and LUMO is distributed over the entire π-conjugated scaffold. mdpi.com For related pyrrolo[1,2-a]quinoxalines, conjugating different aromatic rings (benzene or thiophene) was shown to effectively modulate the HOMO and LUMO levels, which in turn impacts photophysical properties like emission wavelength and quantum yield. nih.gov The S₀ → S₁ excitation in the related 1H-Pyrrolo[3,2-h]quinoline system leads to a significant transfer of electron density from the pyrrole ring to the quinoline moiety, a process directly governed by the nature of its frontier orbitals.
Table 1: Calculated HOMO/LUMO Energies for Related Pyrrolo-Fused Heterocycles
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Quinoline-Carbazole Derivative | -7.1906 | -4.399 | 2.7911 | researchgate.net |
| Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines | Varies | Varies | Generally smaller than calculated | mdpi.com |
| Pyrrolo[1,2-a]quinoxaline Analogues | Modulated by substituents | Modulated by substituents | Varies | nih.gov |
Quantum chemical calculations are powerful tools for predicting and interpreting various spectroscopic properties. For complex aromatic systems, this includes vibrational spectra (IR and Raman) and electronic absorption spectra, such as two-photon absorption (2PA). nih.govnih.gov
A combined experimental and theoretical study on pyrrolo[3,2-b]pyrroles demonstrated that quantum-chemical calculations could accurately predict large 2PA cross-section values (σ₂ₚₐ). nih.gov The calculations showed that these high cross-sections correspond to two-photon allowed but one-photon forbidden electronic transitions. nih.gov Furthermore, the models predicted that increasing the planarity of the molecular scaffold could lead to a further increase in the σ₂ₚₐ values. nih.gov Such theoretical predictions are invaluable for designing novel chromophores with enhanced nonlinear optical properties for applications in bioimaging and materials science.
Table 2: Predicted and Measured Two-Photon Absorption (2PA) Properties for Related Pyrrolo[3,2-b]pyrrole Derivatives
| Wavelength Range (nm) | Peak Wavelength (nm) | Maximum 2PA Cross-Section (GM¹) | Key Finding | Source |
| 570–900 | 640–800 | 130–530 | The dominant 2PA peak likely corresponds to a higher singlet state (Sn), not the S₁ state. | nih.gov |
| N/A | 650–700 | ~10²–10³ | Large σ₂ₚₐ values are in agreement with quantum-chemical calculations. | nih.gov |
¹GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Pharmacokinetic predictions and the assessment of "drug-likeness" are foundational to in silico ADMET profiling. These evaluations help to filter out compounds that are likely to fail in later stages of drug development due to poor bioavailability or undesirable metabolic profiles.
Drug-Likeness Assessment:
The "drug-likeness" of a compound is often evaluated using established rules such as Lipinski's Rule of Five. This rule assesses oral bioavailability based on key physicochemical properties. For a series of pyrrolo[1,2-a]quinoline derivatives, an in silico evaluation indicated that a majority of the compounds exhibited favorable drug-like properties, with 8 out of 11 compounds showing zero violations of Lipinski's rule. nih.gov This suggests that the pyrroloquinoline scaffold is a promising framework for the development of orally bioavailable drugs.
Pharmacokinetic Predictions:
Computational tools can predict various pharmacokinetic parameters. For instance, in a study of pyrrolo[1,2-a]quinoline derivatives, key ADME parameters were predicted using the SwissADME web server. nih.gov The cLogP values, an indicator of lipophilicity, were generally within the optimal range for most compounds, suggesting good water solubility and oral bioavailability. nih.gov However, some derivatives with higher cLogP values were predicted to have lower solubility. nih.gov The number of rotatable bonds, a factor influencing oral bioavailability, was also found to be within the desired range for most of the tested compounds. nih.gov
Furthermore, predictions regarding blood-brain barrier (BBB) permeability indicated that several of the pyrrolo[1,2-a]quinoline compounds were likely to cross into the central nervous system. nih.gov This is a critical consideration for drugs targeting the brain. The potential for interaction with P-glycoprotein (P-gp), a key efflux transporter, was also assessed, with most compounds predicted not to be P-gp substrates, which is a favorable characteristic for drug absorption and distribution. nih.gov
Predictions of metabolic stability, specifically the inhibition of cytochrome P450 (CYP) isoforms, are also a standard component of in silico profiling. For the pyrrolo[1,2-a]quinoline series, it was predicted that some compounds might inhibit CYP1A2 and CYP3A4, while none were expected to inhibit CYP2D6. nih.gov This information is vital for anticipating potential drug-drug interactions.
The following tables summarize the kind of data typically generated in such in silico studies, based on the findings for pyrrolo[1,2-a]quinoline derivatives.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of Representative Pyrroloquinoline Derivatives
| Parameter | Predicted Value Range for Pyrrolo[1,2-a]quinoline Derivatives | Significance for Drug-Likeness |
| Molecular Weight ( g/mol ) | 350 - 550 | Adherence to Lipinski's Rule (<500) |
| cLogP | 3.0 - 6.0 | Influences solubility and permeability |
| Number of H-bond Donors | 0 - 1 | Adherence to Lipinski's Rule (≤5) |
| Number of H-bond Acceptors | 4 - 7 | Adherence to Lipinski's Rule (≤10) |
| Number of Rotatable Bonds | 3 - 8 | Affects oral bioavailability (≤7 desirable) |
| Lipinski's Rule of Five Violations | 0 - 1 | Indicates potential for good oral bioavailability |
Table 2: Predicted ADME Properties of Representative Pyrroloquinoline Derivatives
| ADME Parameter | Prediction for Pyrrolo[1,2-a]quinoline Derivatives | Implication |
| Blood-Brain Barrier (BBB) Permeability | Some compounds predicted to be permeable | Potential for CNS activity |
| P-glycoprotein (P-gp) Substrate | Most compounds predicted as non-substrates | Favorable for absorption and distribution |
| CYP1A2 Inhibition | Some compounds predicted as inhibitors | Potential for drug-drug interactions |
| CYP2D6 Inhibition | All compounds predicted as non-inhibitors | Lower risk of specific drug-drug interactions |
| CYP3A4 Inhibition | Some compounds predicted as inhibitors | Potential for drug-drug interactions |
It is important to reiterate that while these findings for pyrrolo[1,2-a]quinoline derivatives are informative, dedicated in silico and subsequent experimental studies on this compound are necessary to definitively characterize its ADMET profile and drug-likeness.
Future Directions and Research Opportunities
Development of Novel and Green Synthetic Methodologies for Pyrrolo[3,2-c]quinoline-Carboxylates
The development of efficient and environmentally benign synthetic methods is crucial for the sustainable production and exploration of diverse chemical libraries. Future efforts in the synthesis of pyrrolo[3,2-c]quinoline-carboxylates are expected to focus on novel and green chemistry approaches.
One promising direction is the expanded use of microwave-assisted synthesis . This technique has been shown to accelerate reaction times and improve yields for the preparation of hexahydro-pyrrolo[3,2-c]quinolines. mdpi.com Compared to conventional heating methods, microwave-assisted reactions can often be conducted under solvent-free conditions, further enhancing their green credentials. mdpi.com
Another area of development involves photoredox catalysis . An environmentally friendly method utilizing visible light photoredox catalysis has been described for the carbon-centered radical cyclization of olefins to produce pyrrolo[3,2-c]quinolines. nih.gov This metal-free approach activates α C−H bonds in simple one-carbon units, offering a novel and sustainable route to this heterocyclic system. nih.gov
Future research will likely focus on refining these methods and exploring other green chemistry principles, such as the use of water as a solvent, biocatalysis, and one-pot multicomponent reactions to streamline the synthesis of complex pyrrolo[3,2-c]quinoline-carboxylate derivatives. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrrolo[3,2-c]quinolines
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Faster reaction times, higher yields, potential for solvent-free conditions. | mdpi.com |
| Visible Light Photoredox Catalysis | Employs visible light and a photocatalyst for radical cyclization. | Environmentally friendly, metal-free, activates C-H bonds. | nih.gov |
| Conventional Synthesis | Typically involves heating reagents in a solvent. | Well-established procedures. | mdpi.com |
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
While pyrrolo[3,2-c]quinoline derivatives have shown promise against various biological targets, a vast landscape of potential applications remains to be explored. Future research will be directed towards identifying novel biological targets and elucidating the underlying mechanisms of action.
A series of pyrrolo[3,2-c]quinoline derivatives have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase) , an enzyme in the kynurenine pathway. nih.gov Further investigation into this area could lead to new therapies for neurological disorders where this pathway is implicated.
The pyrrolo[3,2-c]quinoline scaffold has also been recognized for its potential as kinase inhibitors . nih.gov Understanding the specific kinases targeted and the mechanism of inhibition, such as whether they are type I or type II inhibitors, will be crucial for developing selective and potent anticancer agents. nih.gov Additionally, some derivatives are considered analogs of topoisomerase inhibitors like camptothecin, suggesting another important avenue for cancer research. diva-portal.org
Other identified targets include the serotonin (B10506) 5-HT6 receptor , for which antagonists based on the 1H-pyrrolo[3,2-c]quinoline core have been developed for potential treatment of cognitive deficits. drugtargetreview.com The discovery that these compounds can also act as hedgehog signaling inhibitors opens up further possibilities in oncology. diva-portal.org
Future studies will likely employ chemical proteomics and other target identification technologies to uncover new binding partners and signaling pathways affected by this class of compounds. nih.gov
Advanced Computational Modeling for De Novo Design and Optimization of Pyrrolo[3,2-c]quinoline-Carboxylates
Computational tools are becoming indispensable in modern drug discovery for the rational design and optimization of new therapeutic agents. Advanced computational modeling will play a pivotal role in the future development of pyrrolo[3,2-c]quinoline-carboxylates.
Molecular docking studies have already been employed to understand the binding modes of these compounds with their targets, such as HSP90 and estrogen receptors in breast cancer. mdpi.com These in silico studies provide valuable structural insights that can guide the optimization of existing compounds and the design of new ones with improved affinity and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed for larger datasets of pyrrolo[3,4-c]quinoline-1,3-diones to identify key structural features required for potent inhibition of targets like caspase-3. chemikailproteomics.com Such models can predict the biological activity of novel, untested compounds, thereby accelerating the discovery process.
Future directions include the use of more sophisticated computational methods such as molecular dynamics simulations to study the dynamic interactions between the ligands and their protein targets, and de novo design algorithms to generate entirely new pyrrolo[3,2-c]quinoline-carboxylate structures with desired pharmacological properties.
Synthesis of Targeted Compound Libraries for Specific Therapeutic Areas
The synthesis and screening of focused compound libraries are a cornerstone of modern drug discovery. The development of targeted libraries of pyrrolo[3,2-c]quinoline-carboxylates will be essential for exploring their therapeutic potential in specific disease areas.
Building on preliminary antiproliferative data, optimization efforts have led to the design and synthesis of new series of 1,3,4-substituted-pyrrolo[3,2-c]quinoline derivatives. mdpi.com The evaluation of these libraries against panels of tumor cell lines has helped in identifying promising hits for various cancers, including leukemia, CNS, melanoma, renal, and breast cancer. mdpi.com
For instance, the synthesis of a library of pyrano[3,2-c]quinoline analogues and their screening for cytotoxicity against different human cancer cell lines has identified potent candidates. cell.com Structure-activity relationship (SAR) studies from these libraries have indicated that substitutions on the aryl ring at the C4 position are important for activity. cell.com
Future work will involve the design and synthesis of even more diverse and targeted libraries. This could include libraries focused on specific kinase families, G protein-coupled receptors, or ion channels. The use of combinatorial chemistry and high-throughput synthesis techniques will facilitate the rapid generation of these libraries for biological screening.
Table 2: Examples of Targeted Pyrrolo[3,2-c]quinoline-based Libraries
| Therapeutic Area | Library Focus | Key Findings | Reference |
|---|---|---|---|
| Cancer | 1,3,4-substituted-pyrrolo[3,2-c]quinolines | Identification of a hit compound with broad activity against leukemia, CNS, melanoma, renal, and breast cancer cell lines. | mdpi.com |
| Cognitive Disorders | 1H-pyrrolo[3,2-c]quinoline core for 5-HT6R antagonists | Development of compounds with high binding affinity and improved selectivity for the 5-HT6 receptor. | drugtargetreview.com |
| Cancer/Inflammation | Pyrano[3,2-c]quinoline analogues | Discovery of potent candidates with significant tumor growth inhibition in vivo. | cell.com |
Integration of Multi-Omics Data in Chemical Biology Research for Pyrrolo[3,2-c]quinoline-Carboxylates
The integration of multi-omics data offers a systems-level understanding of drug action and is a powerful approach for future research on pyrrolo[3,2-c]quinoline-carboxylates. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of the cellular response to these compounds.
A systems biology approach can help in identifying novel drug targets by analyzing the complex network of interactions within a cell or organism. nih.govdrugtargetreview.com For example, transcriptomic profiling of cells treated with a pyrrolo[3,2-c]quinoline-carboxylate can reveal changes in gene expression that point to the pathways being modulated. This can be complemented with proteomic data to identify changes in protein levels and post-translational modifications, and metabolomic data to see the impact on cellular metabolism. diva-portal.orgnih.gov
Chemical proteomics, a key component of multi-omics, can be used to directly identify the protein targets of pyrrolo[3,2-c]quinoline-carboxylate probes in a cellular context. nih.gov This unbiased approach can uncover both intended targets and off-target interactions, which is crucial for understanding the full pharmacological profile of a compound.
The integration of these large datasets requires advanced computational and bioinformatic tools. By applying these methodologies to the study of pyrrolo[3,2-c]quinoline-carboxylates, it will be possible to elucidate complex mechanisms of action, identify biomarkers for drug response, and discover new therapeutic applications for this versatile class of compounds.
Q & A
Q. What are the most reliable synthetic routes for Pyrrolo[3,2-c]quinoline-1-carboxylate derivatives?
Methodological Answer: Common synthetic strategies include:
- Multicomponent coupling reactions : Utilizing Pd-catalyzed heteroannulation of internal alkynes with 3-iodo-4-aminoquinolines to yield pyrrolo[3,2-c]quinoline derivatives (e.g., 70–85% yields under optimized conditions) .
- Sulfonylation and functionalization : Substituted sulfonyl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) are introduced via sulfonylation of pyrrolo[3,2-c]quinoline precursors, achieving yields up to 95% .
- Microwave-assisted synthesis : Accelerates reactions like the Leimgruber-Batcho method for fused heterocycles, reducing reaction times while maintaining purity .
Key Characterization: Melting points (e.g., 191–225°C for dihydrochloride salts) and NMR spectroscopy (¹H/¹³C chemical shifts for sulfonyl and pyrrolidine substituents) are critical for verifying structural integrity .
Q. How can researchers optimize reaction conditions to improve yields in pyrrolo[3,2-c]quinoline synthesis?
Methodological Answer:
- Catalyst screening : Pd(OAc)₂ with ligands like Xantphos enhances coupling efficiency in heteroannulation reactions .
- Temperature control : Heating sulfonylation reactions to 180–200°C with p-aminobenzenesulfonamide improves cyclization rates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates in multicomponent reactions .
Troubleshooting: Low yields (<60%) may arise from steric hindrance with bulky substituents (e.g., naphthyl sulfonyl groups); substituting with smaller aryl groups improves reactivity .
Advanced Research Questions
Q. What mechanistic insights explain enantioselective synthesis of pyrrolo[3,2-c]quinoline derivatives?
Methodological Answer:
- Intramolecular 1,3-dipolar cycloaddition : Chiral catalysts (e.g., Rh₂(S-PTTL)₄) induce enantioselectivity (>90% ee) by stabilizing transition states via π-π interactions .
- Azomethine ylide intermediates : In Rh-catalyzed [3+2] annulation, enal-azomethine ylides undergo electrocyclization to form fused pyrrolo[3,2-c]quinoline scaffolds with regiospecificity .
Computational Validation: DFT studies model transition states to predict stereochemical outcomes, aligning with experimental NMR data .
Q. How can computational methods guide the design of pyrrolo[3,2-c]quinoline-based therapeutics?
Methodological Answer:
- Molecular docking : Simulations targeting proteins like Smoothened (Hedgehog pathway) identify key interactions (e.g., hydrogen bonding with quinoline nitrogen) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity (e.g., 5-HT₆ receptor antagonism, IC₅₀ < 50 nM) .
Case Study: Derivatives with 5-fluoropentyl substituents show enhanced anticonvulsant activity due to improved blood-brain barrier permeability .
Q. How should researchers resolve contradictions in pharmacological data across pyrrolo[3,2-c]quinoline derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare bioactivity of analogs with systematic substituent variations (e.g., compound 19 vs. 20 in 5-HT₆ receptor binding assays) .
- Off-target profiling : Use radioligand displacement assays to rule out nonspecific interactions (e.g., σ receptor affinity confounding anticonvulsant data) .
Data Interpretation: Contradictory IC₅₀ values may reflect assay variability (e.g., cell-based vs. membrane-binding assays); standardize protocols using WHO guidelines .
Q. What strategies enable late-stage functionalization of pyrrolo[3,2-c]quinoline cores?
Methodological Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling installs aryl/heteroaryl groups at the C-4 position using Pd(dppf)Cl₂ catalysts .
- Click chemistry : Azide-alkyne cycloaddition introduces triazole moieties for bioconjugation (e.g., fluorescent probes) .
Challenges: Electron-deficient quinoline rings hinder nucleophilic substitution; use directing groups (e.g., pyridine) to enhance reactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
